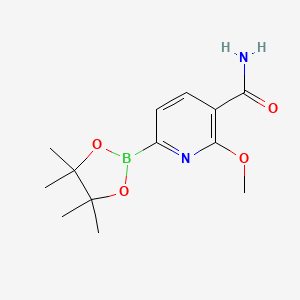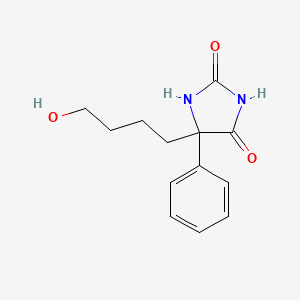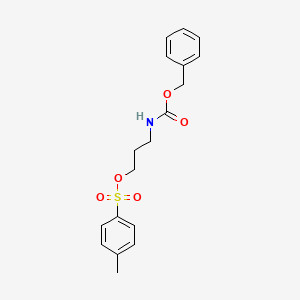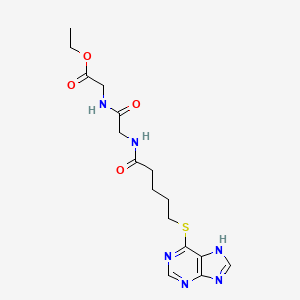
Butodicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butodicin is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and its ability to undergo a variety of chemical reactions, making it a valuable compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butodicin typically involves multiple steps, each requiring specific reagents and conditions. The initial step often includes the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow processes. These methods allow for the efficient and cost-effective production of large quantities of the compound. The continuous flow process involves the use of flow reactors, which provide precise control over reaction parameters and enable the consistent production of this compound. This method also reduces the need for extensive purification steps, making it more environmentally friendly and economically viable.
化学反応の分析
Types of Reactions
Butodicin undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with different reagents under various conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used with this compound include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce this compound. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can be carried out using halogenating agents like chlorine or bromine. These reactions usually take place in the presence of a catalyst and under controlled temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in the formation of halogenated this compound derivatives.
科学的研究の応用
Butodicin has a wide range of applications in scientific research, including:
Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Biology: this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways, which could lead to the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism by which Butodicin exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application of this compound. For example, in a therapeutic context, this compound may interact with enzymes or receptors to produce its effects.
特性
CAS番号 |
22181-95-9 |
|---|---|
分子式 |
C16H22N6O4S |
分子量 |
394.5 g/mol |
IUPAC名 |
ethyl 2-[[2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C16H22N6O4S/c1-2-26-13(25)8-18-12(24)7-17-11(23)5-3-4-6-27-16-14-15(20-9-19-14)21-10-22-16/h9-10H,2-8H2,1H3,(H,17,23)(H,18,24)(H,19,20,21,22) |
InChIキー |
DSRLCTKSLAKKSX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


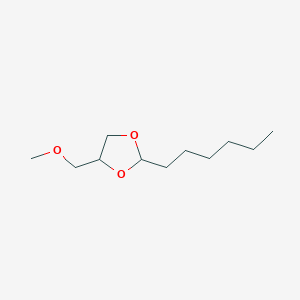
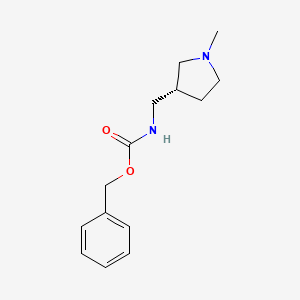
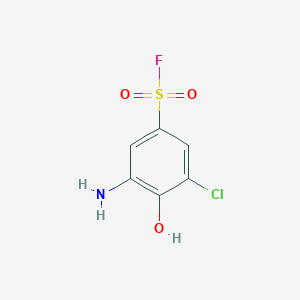
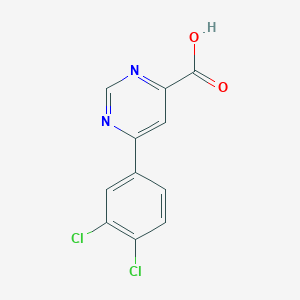
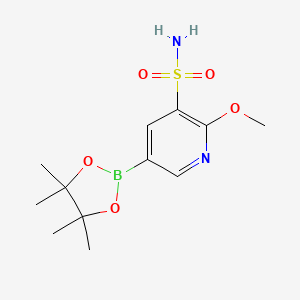


![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
